Losartan Methyl Ether

Description

Structure

3D Structure

Properties

IUPAC Name |

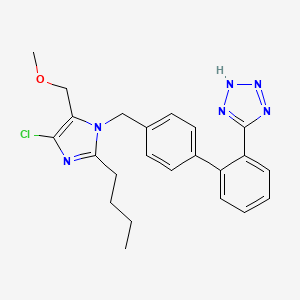

5-[2-[4-[[2-butyl-4-chloro-5-(methoxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN6O/c1-3-4-9-21-25-22(24)20(15-31-2)30(21)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)23-26-28-29-27-23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHOQTPUEWOTNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Methodical Approach to the Structure Elucidation of Losartan Methyl Ether: An Analytical Whitepaper

Introduction

Losartan is a potent, orally active angiotensin II receptor antagonist used extensively in the management of hypertension.[1][2] In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark but a critical regulatory and safety mandate.[3] The International Council for Harmonisation (ICH) provides stringent guidelines on the identification and quantification of impurities in drug substances and products, as their presence can impact both efficacy and safety.[4]

This technical guide addresses the structure elucidation of a known process-related impurity of Losartan, Losartan Methyl Ether (CAS 114798-94-6), also referred to as O-Methyl Losartan.[5][6] The impurity is structurally differentiated from the parent Active Pharmaceutical Ingredient (API) by the methylation of the primary alcohol on the imidazole moiety, converting the hydroxymethyl group (-CH₂OH) into a methoxymethyl group (-CH₂OCH₃).

This document provides a comprehensive, field-proven methodology for the unambiguous identification and structural confirmation of Losartan Methyl Ether. It is designed for researchers, analytical scientists, and quality control professionals, detailing a logical workflow from initial detection to definitive characterization using a suite of modern analytical techniques. The causality behind each experimental choice is explained to provide a framework for tackling similar challenges in pharmaceutical analysis.

Section 1: The Analytical Challenge & Hypothesis Generation

The structure elucidation process typically begins with an unexpected observation during routine analysis. In this scenario, a reversed-phase High-Performance Liquid Chromatography (HPLC) analysis of a Losartan potassium bulk sample reveals an unknown peak at a level requiring identification (e.g., >0.10% as per ICH Q3A/B guidelines).[4]

The primary objective is to formulate a structural hypothesis. The most efficient first step is Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful tool for obtaining molecular weight information on components within a mixture.[7][8]

Hypothetical Finding:

-

Losartan (API): Expected [M+H]⁺ ion at m/z 423.16 (C₂₂H₂₃ClN₆O).[9][10]

-

Unknown Impurity: Observed [M+H]⁺ ion at m/z 437.18.

Analysis and Hypothesis: The mass difference (Δm/z) is +14.02 Da. This mass difference strongly corresponds to the addition of a methylene group (-CH₂-) or, more plausibly in a synthetic context, the net result of methylation (addition of -CH₃, loss of -H). Given the structure of Losartan, several potential sites for methylation exist, but the most chemically probable site is the nucleophilic primary alcohol, which would form a stable methyl ether. This forms our primary hypothesis: the unknown impurity is O-Methyl Losartan.

Section 2: Isolation and Purification via Preparative HPLC

To perform the necessary suite of spectroscopic analyses (particularly NMR), the impurity must be isolated from the API and other components in sufficient quantity and high purity.[8] Preparative HPLC is the method of choice for this task.[11]

Causality of Method Choice: The conditions for preparative HPLC are typically scaled up from the analytical HPLC method. A C18 stationary phase is effective due to the non-polar nature of Losartan and its related compounds. A gradient elution is employed to ensure adequate separation between the slightly more hydrophobic methyl ether impurity and the parent Losartan.

Experimental Protocol: Preparative HPLC

-

Sample Preparation: Dissolve an enriched batch of the crude Losartan substance (approximately 100 mg) in a minimal amount of the mobile phase's strong solvent (e.g., methanol or acetonitrile).

-

System Configuration:

-

Column: A suitable preparative C18 column (e.g., 250 x 50 mm, 10-15 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A shallow gradient optimized to maximize resolution around the elution times of Losartan and the target impurity.

-

Flow Rate: 30-50 mL/min, depending on column dimensions.

-

Detection: UV at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the impurity peak based on the UV chromatogram.

-

Post-Purification: Pool the corresponding fractions, and remove the solvent via rotary evaporation. The remaining residue can be lyophilized to yield the isolated impurity as a solid powder.

-

Purity Check: Assess the purity of the isolated fraction using the initial analytical HPLC method. Purity should exceed 98% for definitive structural analysis.

Diagram: General Elucidation Workflow

Caption: A generalized workflow for pharmaceutical impurity identification.

Section 3: Definitive Spectroscopic Analysis

With a pure sample of the impurity isolated, a multi-technique spectroscopic approach is employed to test the hypothesis and establish the definitive structure.

High-Resolution Mass Spectrometry (HRMS)

Rationale: While nominal mass LC-MS is excellent for initial hypothesis generation, HRMS provides an exact mass measurement, which is used to determine the elemental formula of the molecule, thereby confirming the atomic composition.

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the isolated impurity in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for this class of compounds.

-

Data Acquisition: Acquire data in full scan mode with high resolution (>60,000 FWHM).

| Parameter | Theoretical Value (C₂₃H₂₅ClN₆O) | Observed Value | Mass Error (ppm) |

| [M+H]⁺ | 437.1851 | 437.1848 | -0.69 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of the molecular skeleton and the specific site of methylation.

-

Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To identify all proton environments and their multiplicities.

-

¹³C{¹H} NMR: To identify all unique carbon environments.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (e.g., within the butyl chain).

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, which is critical for connecting molecular fragments.

-

The key to confirmation lies in comparing the spectra of the impurity with that of a Losartan reference standard.

| Nucleus | Losartan (Reference) | Losartan Methyl Ether (Observed) | Rationale for Change |

| ¹H NMR | ~5.3 ppm (t, 1H, -OH) | Absent | Loss of exchangeable hydroxyl proton. |

| ~4.4 ppm (d, 2H, -CH₂ OH) | ~4.5 ppm (s, 2H, -CH₂ OCH₃) | Change in chemical environment and loss of coupling to -OH proton. | |

| Absent | ~3.3 ppm (s, 3H, -OCH₃) | Appearance of new methoxy protons. | |

| ¹³C NMR | ~59 ppm (-C H₂OH) | ~68 ppm (-C H₂OCH₃) | Deshielding effect of the ether oxygen. |

| Absent | ~58 ppm (-O CH₃) | Appearance of new methoxy carbon. |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Caption: Key HMBC correlations confirming the -CH₂-O-CH₃ connectivity.

The critical observation is the 3-bond correlation (³J) from the methylene protons (~4.5 ppm) to the new methoxy carbon (~58 ppm) and the 2-bond correlation (²J) from the new methoxy protons (~3.3 ppm) to the methylene carbon (~68 ppm). This unequivocally confirms the methoxymethyl structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy provides complementary information about the functional groups present in a molecule. The primary diagnostic change expected is the disappearance of the alcohol O-H stretch.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the isolated impurity or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

| Functional Group | Losartan (Reference) | Losartan Methyl Ether (Observed) | Interpretation |

| Alcohol O-H Stretch | Broad peak, ~3200-3400 cm⁻¹ | Absent | Confirms loss of the hydroxyl group. |

| C-O Stretch (Ether) | Not prominent | Strong peak, ~1100 cm⁻¹ | Confirms presence of an ether linkage. |

Section 4: Structure Confirmation and Data Synthesis

The structure of the unknown impurity is confirmed by synthesizing the evidence from all analytical techniques:

-

HPLC: The impurity is observed as a distinct, slightly more retained peak than Losartan, consistent with a slight increase in hydrophobicity from ether formation.

-

HRMS: The elemental formula is confirmed as C₂₃H₂₅ClN₆O.[5]

-

FT-IR: The absence of the characteristic broad O-H stretch and the presence of a C-O ether stretch indicate the modification of the alcohol functional group.

-

NMR: This provides the definitive proof. The appearance of a 3-proton singlet (~3.3 ppm) and a corresponding carbon signal (~58 ppm), coupled with the disappearance of the hydroxyl proton and shifts in the adjacent methylene group, confirms the presence of a methoxy group. Crucially, 2D HMBC correlations link this new methoxy group directly to the methylene carbon attached to the imidazole ring.

Final Confirmed Structure:

Conclusion

The rigorous, multi-faceted analytical strategy detailed in this guide provides an unequivocal pathway for the structure elucidation of Losartan Methyl Ether. This systematic approach—from initial detection and hypothesis generation to isolation and definitive spectroscopic analysis—serves as a robust template for the characterization of process-related impurities and degradation products in the pharmaceutical industry.

The successful elucidation and confirmation of an impurity's structure are paramount. This knowledge enables the synthesis or qualification of a certified reference standard, a critical tool for the development and validation of analytical methods used in routine quality control. Ultimately, this ensures the purity, safety, and quality of the final drug product, safeguarding patient health and meeting global regulatory standards.

References

- Benchchem. (2025). Technical Guide: Synthesis and Isolation of Losartan EP Impurity M. Benchchem.

- Patel, P. M., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. World Journal of Pharmacy and Pharmaceutical Sciences.

- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

- Benchchem. (2025).

-

Görög, S., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

- Reddy, G. M., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry.

- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass.

- Chanda, A., et al. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW.

- Stolarczyk, M., et al. (2013). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar.

- Veeprho. (n.d.). Losartan Methyl Ether | CAS 114798-94-6. Veeprho.

- Veeprho. (n.d.).

- Pharmaffiliates. (n.d.). Losartan-impurities.

- ResearchGate. (n.d.). The 1 H NMR spectrum (400 MHz) of losartan (potassium salt,....

- SRIRAMCHEM. (n.d.). Losartan Methyl Ether. SRIRAMCHEM.

-

National Center for Biotechnology Information. (n.d.). Losartan. PubChem. [Link]

-

Raghavan, K., et al. (1993). A spectroscopic investigation of losartan polymorphs. Pharmaceutical Research. [Link]

-

de Oliveira, G. G., et al. (2011). Supramolecular interactions between losartan and hydroxypropyl-β-CD: ESI mass-spectrometry, NMR techniques, phase solubility, isothermal titration calorimetry and anti-hypertensive studies. International Journal of Pharmaceutics. [Link]

-

Goral, A., et al. (2020). Investigations on Synperiplanar and Antiperiplanar Isomers of Losartan: Theoretical and Experimental NMR Studies. Molecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. biotech-spain.com [biotech-spain.com]

- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 9. researchgate.net [researchgate.net]

- 10. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide for Drug Development Professionals

Abstract

Losartan, a widely prescribed angiotensin II receptor antagonist for managing hypertension, undergoes a complex multi-step synthesis where the formation and control of impurities are critical for ensuring the safety and efficacy of the final drug product.[1][2] Losartan Related Compound A (LRC-A), identified by the United States Pharmacopeia (USP) as 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde, is a pivotal intermediate in many synthetic routes to Losartan.[3][4][5] This guide provides a comprehensive technical overview of the synthesis and rigorous characterization of LRC-A. We delve into a field-proven synthetic protocol, explaining the mechanistic rationale behind each step. Furthermore, we outline a multi-technique analytical workflow for the structural elucidation and purity assessment of LRC-A, employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers, chemists, and quality control professionals in the pharmaceutical industry.

Introduction: The Significance of Losartan and Its Intermediates

Losartan potassium was the first non-peptide angiotensin II receptor antagonist to be marketed for the treatment of hypertension.[2] Its mechanism of action involves the selective blockade of the AT1 receptor, which prevents angiotensin II from exerting its potent vasoconstrictive effects, thereby lowering blood pressure.[6] The synthesis of a complex molecule like Losartan is a multi-stage process, often involving the convergence of two key fragments. One of these essential building blocks is a substituted imidazole ring.

Losartan Related Compound A (LRC-A), with the chemical name 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (CAS No: 83857-96-9), is the direct precursor to the imidazole-5-methanol moiety of the final Losartan molecule.[3][4][5]

Chemical Structure of Losartan Related Compound A:

-

IUPAC Name: 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde

-

Molecular Formula: C₈H₁₁ClN₂O[5]

-

Molecular Weight: 186.64 g/mol [3]

The purity of this intermediate is paramount; any impurities present in LRC-A can carry through the subsequent synthetic steps or lead to the formation of new, undesired side products, ultimately compromising the quality of the active pharmaceutical ingredient (API). Therefore, a robust and well-characterized synthesis of LRC-A is a foundational requirement for a compliant and efficient Losartan manufacturing process.

Synthesis of Losartan Related Compound A

A practical and efficient pathway for synthesizing LRC-A involves a multi-step process starting from valeronitrile. This approach is favored for its scalability and use of readily available starting materials.[7]

Synthetic Pathway Overview

The synthesis can be logically broken down into three primary stages:

-

Formation of an Imidate Hydrochloride: Reaction of valeronitrile with an alcohol in the presence of hydrogen chloride gas.

-

Imidate Condensation: Reaction of the imidate with an aminoacetonitrile derivative to form the imidazole ring.

-

Formylation and Chlorination: Introduction of the aldehyde group and the chlorine atom onto the imidazole ring, often via a Vilsmeier-Haack type reaction.

The overall synthetic workflow is depicted below.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. tsijournals.com [tsijournals.com]

- 3. Losartan Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. store.usp.org [store.usp.org]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectral Analysis of Losartan Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Disclaimer: The spectral data presented in this guide are representative examples based on the chemical structure of Losartan Methyl Ether and established principles of spectroscopic analysis. While closely aligned with expected values, they are for illustrative and educational purposes and have not been derived from direct experimental measurement of a certified reference standard. For quantitative applications, verification against a certified reference material is required.

Introduction: The Significance of Characterizing Losartan Methyl Ether

Losartan, an angiotensin II receptor blocker, is a widely prescribed medication for the management of hypertension.[1] During its synthesis and storage, various related substances or impurities can form. One such process-related impurity is Losartan Methyl Ether (CAS 114798-94-6).[1] The presence and quantity of impurities in an active pharmaceutical ingredient (API) are critical quality attributes that are strictly regulated by pharmacopeias and regulatory bodies worldwide. Therefore, the unambiguous identification and characterization of these impurities are paramount for ensuring the safety, efficacy, and quality of the final drug product.

This in-depth technical guide provides a comprehensive overview of the spectral analysis of Losartan Methyl Ether. As a Senior Application Scientist, the goal is to not only present the data but also to elucidate the underlying principles and experimental considerations that enable robust and reliable characterization. This guide is structured to empower researchers, analytical scientists, and drug development professionals with the knowledge to confidently identify and analyze this specific impurity.

Molecular Profile of Losartan Methyl Ether

A foundational understanding of the molecule is the first step in any analytical endeavor.

| Property | Value | Source |

| Chemical Name | 5-(4'-((2-butyl-4-chloro-5-(methoxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole | |

| CAS Number | 114798-94-6 | |

| Molecular Formula | C23H25ClN6O | |

| Molecular Weight | 436.94 g/mol |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton Environment

Proton NMR is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The predicted ¹H NMR spectrum of Losartan Methyl Ether would exhibit characteristic signals corresponding to its distinct proton groups.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |

| ~7.65 | d | 1H | Ar-H (biphenyl) | Aromatic proton ortho to the tetrazole group, deshielded. |

| ~7.50 | t | 1H | Ar-H (biphenyl) | Aromatic proton on the biphenyl ring. |

| ~7.40 | t | 1H | Ar-H (biphenyl) | Aromatic proton on the biphenyl ring. |

| ~7.10 | d | 2H | Ar-H (biphenyl) | Aromatic protons on the biphenyl ring. |

| ~7.00 | d | 2H | Ar-H (biphenyl) | Aromatic protons on the biphenyl ring. |

| ~5.40 | s | 2H | -CH₂- (imidazole) | Methylene protons connecting the biphenyl and imidazole rings. |

| ~4.45 | s | 2H | -CH₂-O- | Methylene protons of the methoxymethyl group. |

| ~3.30 | s | 3H | -OCH₃ | Methyl protons of the methoxy group. |

| ~2.60 | t | 2H | -CH₂- (butyl) | Methylene protons of the butyl chain adjacent to the imidazole ring. |

| ~1.60 | m | 2H | -CH₂- (butyl) | Methylene protons of the butyl chain. |

| ~1.35 | m | 2H | -CH₂- (butyl) | Methylene protons of the butyl chain. |

| ~0.90 | t | 3H | -CH₃ (butyl) | Terminal methyl protons of the butyl chain. |

Experimental Protocol for ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum of Losartan Methyl Ether for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer

Materials:

-

Losartan Methyl Ether sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the Losartan Methyl Ether sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Causality in Experimental Choices:

-

Choice of Solvent: CDCl₃ is a common solvent for NMR analysis of organic molecules due to its good dissolving power and the presence of a deuterium signal for locking. TMS is added as an internal standard for chemical shift referencing.

-

Field Strength: A 400 MHz spectrometer provides sufficient resolution to distinguish most of the proton signals in Losartan Methyl Ether.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR by revealing the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~163 | C=N (tetrazole) | Carbon atom in the tetrazole ring. |

| ~150 | C-Cl (imidazole) | Carbon atom in the imidazole ring bonded to chlorine. |

| ~148 | C=N (imidazole) | Carbon atom in the imidazole ring. |

| ~141 | Ar-C (biphenyl) | Quaternary carbon in the biphenyl ring. |

| ~138 | Ar-C (biphenyl) | Quaternary carbon in the biphenyl ring. |

| ~130-125 | Ar-CH (biphenyl) | Aromatic carbons in the biphenyl rings. |

| ~122 | C (imidazole) | Carbon atom in the imidazole ring. |

| ~65 | -CH₂-O- | Methylene carbon of the methoxymethyl group. |

| ~58 | -OCH₃ | Methyl carbon of the methoxy group. |

| ~48 | -CH₂- (imidazole) | Methylene carbon connecting the biphenyl and imidazole rings. |

| ~30 | -CH₂- (butyl) | Methylene carbon of the butyl chain. |

| ~26 | -CH₂- (butyl) | Methylene carbon of the butyl chain. |

| ~22 | -CH₂- (butyl) | Methylene carbon of the butyl chain. |

| ~13 | -CH₃ (butyl) | Terminal methyl carbon of the butyl chain. |

Experimental Protocol for ¹³C NMR Spectroscopy

Objective: To acquire a ¹³C NMR spectrum of Losartan Methyl Ether to confirm the carbon framework.

Instrumentation: 100 MHz NMR Spectrometer (or 400 MHz for ¹H with a corresponding ¹³C frequency)

Procedure:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 437.18 | [M+H]⁺ | Protonated molecular ion. |

| 459.16 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

Fragmentation Pattern: The fragmentation of Losartan Methyl Ether in MS/MS would likely involve cleavage at the benzylic position and within the butyl chain, providing structural confirmation.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and obtain fragmentation data for Losartan Methyl Ether.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of Losartan Methyl Ether (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

-

Data Acquisition:

-

Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the precursor ion (m/z 437.18) to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Causality in Experimental Choices:

-

ESI Source: Electrospray ionization is a soft ionization technique suitable for polar, non-volatile molecules like Losartan Methyl Ether, minimizing in-source fragmentation and preserving the molecular ion.

-

High-Resolution MS: Provides accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2960-2850 | Aliphatic C-H | Stretching |

| ~1600, 1480 | C=C | Aromatic ring stretching |

| ~1465 | C-H | Bending (in -CH₂- and -CH₃) |

| ~1250 | C-N | Stretching |

| ~1110 | C-O | Ether stretching |

| ~760 | C-Cl | Stretching |

Experimental Protocol for IR Spectroscopy

Objective: To obtain an IR spectrum of Losartan Methyl Ether to identify its key functional groups.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid Losartan Methyl Ether sample directly onto the ATR crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Causality in Experimental Choices:

-

ATR-FTIR: This technique is rapid, requires minimal sample preparation, and is suitable for analyzing solid samples directly.

Workflow and Data Integration for Structural Confirmation

The definitive structural confirmation of Losartan Methyl Ether relies on the synergistic interpretation of data from all the aforementioned analytical techniques.

Caption: Integrated analytical workflow for the structural elucidation of Losartan Methyl Ether.

Conclusion

The rigorous analytical characterization of pharmaceutical impurities like Losartan Methyl Ether is a non-negotiable aspect of drug development and manufacturing. This guide has provided a comprehensive framework for its spectral analysis, combining predicted data with established experimental protocols. By understanding the principles behind each technique and the rationale for experimental choices, scientists can confidently identify and characterize this and other related substances, ultimately contributing to the development of safer and more effective medicines.

References

-

Reddy, P. R., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry, 19(5), 3789-3795. [Link]

Sources

The Unseen Byproduct: A Technical Guide to the Origin and Formation of Losartan Methyl Ether Impurity

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of a critical, yet often overlooked, process-related impurity in the synthesis of Losartan: the Losartan Methyl Ether. As a Senior Application Scientist, my objective is to dissect the causality behind its formation, equip you with robust analytical methodologies for its detection, and provide actionable insights for its control, ensuring the integrity and safety of the final active pharmaceutical ingredient (API).

Introduction: The Imperative of Impurity Profiling in Losartan Manufacturing

Losartan, a potent and widely prescribed angiotensin II receptor antagonist, stands as a cornerstone in the management of hypertension. Its complex multi-step synthesis, however, presents inherent challenges in maintaining the purity of the final drug substance. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the pharmaceutical product. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in APIs.[1] This necessitates a profound understanding of the potential side reactions that can occur during synthesis and the subsequent development of analytical methods for their detection and quantification.

One such process-related impurity that warrants particular attention is the Losartan Methyl Ether , chemically identified as 5-(4′-((2-butyl-4-chloro-5-(methoxymethyl)-1H-imidazol-1-yl)methyl)-[1,1′-biphenyl]-2-yl)-1H-tetrazole. This guide will illuminate the specific synthetic juncture at which this impurity arises, the underlying chemical mechanisms driving its formation, and the strategic approaches to mitigate its presence.

The Genesis of an Impurity: Unraveling the Formation Pathway

The formation of Losartan Methyl Ether is intrinsically linked to a common and critical step in many synthetic routes of Losartan: the deprotection of the trityl group from the intermediate, Trityl Losartan. This process is frequently carried out using methanolic solutions of bases like potassium hydroxide.[2][3] While the primary objective of this step is the cleavage of the bulky trityl protecting group to yield the active Losartan molecule, a competing side reaction can lead to the formation of the methyl ether impurity.

The Deprotection Step: A Double-Edged Sword

The most prevalent synthetic strategies for Losartan employ a trityl (triphenylmethyl) protecting group for the tetrazole moiety of a key intermediate.[4] The final step in these syntheses involves the removal of this trityl group, often under acidic or basic conditions. The use of methanol as a solvent in this deprotection step is widespread due to its efficacy and cost-effectiveness.[4][5]

However, it is precisely within this methanolic environment that the genesis of the Losartan Methyl Ether impurity lies. A study on the identification and synthesis of potential impurities in Losartan potassium identified an impurity, designated as Impurity-D, which was characterized as the O-methylated derivative of Losartan.[2] The formation of this impurity was attributed to the deprotection of Trityl Losartan using potassium hydroxide in methanol.[2]

The Reaction Mechanism: A Tale of Two Nucleophiles

The formation of Losartan Methyl Ether is a classic example of a competing nucleophilic reaction. During the basic deprotection of Trityl Losartan in methanol, two nucleophiles are present: the hydroxide ion (from KOH) and the methoxide ion (formed from the reaction of KOH with methanol).

The intended reaction is the hydrolysis of the trityl ether linkage by the hydroxide ion, leading to the formation of Losartan and triphenylmethanol. However, a concurrent reaction can occur where the hydroxymethyl group on the imidazole ring of the newly formed Losartan molecule is etherified.

A plausible mechanism involves the deprotection of Trityl Losartan to yield Losartan. Subsequently, the byproduct of the deprotection, triphenylmethyl cation, can be trapped by methanol to form triphenylmethyl methyl ether. This byproduct, or more likely the reaction conditions themselves (presence of a base in methanol), can promote the methylation of the primary alcohol of the imidazole-5-methanol moiety of Losartan.[2]

The chemical transformation can be visualized as follows:

Figure 1: Reaction pathway illustrating the formation of Losartan and the Losartan Methyl Ether impurity during the deprotection of Trityl Losartan.

Detection and Characterization: An Analytical Deep Dive

The effective control of any impurity hinges on the ability to accurately and reliably detect and quantify it. For Losartan Methyl Ether, High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice.[1][6] A well-developed HPLC method can effectively separate the impurity from the main Losartan peak and other related substances.

A Validated HPLC Method for Impurity Profiling

The following protocol outlines a robust HPLC method for the detection and quantification of Losartan Methyl Ether in a Losartan drug substance. This method is based on established principles of reversed-phase chromatography.

Table 1: HPLC Method Parameters for Losartan Impurity Profiling

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 2.5 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A : Acetonitrile (50:50, v/v) |

This method is a representative example and may require optimization based on the specific instrumentation and sample matrix.

Experimental Workflow for Impurity Analysis

The following diagram illustrates the step-by-step workflow for the analysis of Losartan Methyl Ether impurity in a bulk drug sample.

Figure 2: A step-by-step workflow for the HPLC analysis of the Losartan Methyl Ether impurity.

Control Strategies: Mitigating the Formation of Losartan Methyl Ether

Understanding the mechanism of formation provides a clear roadmap for developing effective control strategies. The primary focus should be on optimizing the deprotection step to minimize the etherification side reaction.

Process Parameter Optimization

-

Choice of Base and Solvent: While methanol is a common solvent, exploring alternative solvent systems or a mixed-solvent system could alter the reaction kinetics in favor of deprotection over etherification. The concentration of the base should also be carefully controlled.

-

Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the rate of the side reaction. In-process controls (IPCs) using HPLC should be implemented to monitor the progress of the deprotection and the formation of the impurity, allowing for the reaction to be quenched at the optimal point.

Downstream Purification

In instances where the formation of the Losartan Methyl Ether impurity cannot be completely avoided, robust downstream purification processes are essential. Techniques such as recrystallization or preparative chromatography can be employed to effectively remove the impurity to within acceptable limits.

Regulatory Considerations

While specific limits for Losartan Methyl Ether are not explicitly defined in major pharmacopeias, the general principles of impurity control apply. According to ICH Q3A(R2) guidelines, for a new drug substance, any unspecified impurity above 0.10% should be identified, and any impurity above 0.15% should be qualified. For existing drug substances, the limits are often dictated by the respective pharmacopeial monographs. For instance, the FDA has, in the past, allowed for temporary higher limits of certain impurities in Losartan to prevent drug shortages, highlighting the dynamic nature of regulatory oversight.[7][8][9][10]

Conclusion: A Commitment to Purity and Patient Safety

The presence of the Losartan Methyl Ether impurity serves as a poignant reminder of the complexities inherent in pharmaceutical manufacturing. A thorough understanding of the synthetic process, coupled with the implementation of robust analytical methods and strategic process controls, is paramount in ensuring the quality, safety, and efficacy of the final drug product. By proactively addressing the formation of this and other potential impurities, we uphold our commitment to patient safety and the integrity of the medicines we develop.

References

-

Brennan, Z. (2019, March 21). To Prevent Losartan Shortages, FDA Allows Higher Impurity Levels. RAPS. Retrieved January 20, 2026, from [Link].

-

FiercePharma. (2019, March 21). FDA temporarily retreats from impurity standards as losartan shortages loom. FiercePharma. Retrieved January 20, 2026, from [Link].

-

Healio. (2019, March 20). FDA permits temporary distribution of losartan with higher levels of impurity. Healio. Retrieved January 20, 2026, from [Link].

-

McKeown, L.A. (2019, March 21). FDA: Some Tainted Losartan Must Remain on US Market to Maintain Adequate Access for Patients. TCTMD. Retrieved January 20, 2026, from [Link].

- Google Patents. (n.d.). US20050070586A1 - Process for the synthesis of losartan potassium.

-

New Drug Approvals. (2013, December 17). LOSARTAN. Retrieved January 20, 2026, from [Link].

- Reddy, et al. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry.

- Google Patents. (n.d.). WO2005023758A2 - Process for the preparation of losartan potassium form i.

-

Veeprho. (n.d.). Losartan Impurities and Related Compound. Retrieved January 20, 2026, from [Link].

- Alembic Research Centre. (n.d.). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance.

-

Dalvi, S. V., et al. (2025, April 1). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research. Retrieved January 20, 2026, from [Link].

- Shuangxia, F., et al. (2015). An efficient and green synthetic route to losartan. Journal of Chemical Research, 39(8), 451-454.

-

PubChem. (n.d.). 5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole. Retrieved January 20, 2026, from [Link].

- (n.d.). A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174).

-

Scribd. (n.d.). Efficient Green Synthesis of Losartan | PDF | Chemical Compounds | Chemistry. Retrieved January 20, 2026, from [Link].

-

ResearchGate. (2025, August 8). Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies | Request PDF. Retrieved January 20, 2026, from [Link].

-

PubChem. (n.d.). 5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide. Retrieved January 20, 2026, from [Link].

-

Pharmaffiliates. (n.d.). CAS No : 2904682-23-9 | Product Name : 5-(4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-ol. Retrieved January 20, 2026, from [Link].

- CAS Common Chemistry. (n.d.). 2-Butyl-4-chloro-1-[[2′-[2-(1-methyl-1-phenylethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]. Retrieved January 20, 2026, from https://commonchemistry.cas.org/detail?cas_rn=852357-69-8..

Sources

- 1. veeprho.com [veeprho.com]

- 2. asianpubs.org [asianpubs.org]

- 3. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. US20050070586A1 - Process for the synthesis of losartan potassium - Google Patents [patents.google.com]

- 6. ijpsr.com [ijpsr.com]

- 7. To Prevent Losartan Shortages, FDA Allows Higher Impurity Levels | RAPS [raps.org]

- 8. fiercepharma.com [fiercepharma.com]

- 9. FDA permits temporary distribution of losartan with higher levels of impurity [healio.com]

- 10. FDA: Some Tainted Losartan Must Remain on US Market to Maintain Adequate Access for Patients | tctmd.com [tctmd.com]

A Technical Guide to the Predicted Degradation Pathways of a Losartan Methyl Ether Analogue

For Drug Development and Research Professionals

Foreword: Navigating the Known and the Novel in Drug Stability

In the landscape of pharmaceutical sciences, a comprehensive understanding of a drug substance's stability is paramount. It is the bedrock upon which formulation development, shelf-life determination, and patient safety are built. Losartan, a cornerstone in the treatment of hypertension, has been the subject of numerous stability studies, revealing its behavior under various stress conditions. This guide, however, ventures into predictive science. The subject of our investigation, "Losartan Methyl Ether," is not a recognized impurity or degradant in official pharmacopeia or the mainstream scientific literature.

For the purpose of this technical guide, we define Losartan-5-Methyl Ether (LME) as a hypothetical, yet chemically plausible, analogue of Losartan where the primary alcohol at the C5 position of the imidazole ring has been converted to a methyl ether. The genesis of such a compound could theoretically occur as a low-level process impurity during synthesis if methanol is present as a solvent or reagent.

This document leverages the extensive existing knowledge of Losartan's degradation to construct a scientifically rigorous, predictive analysis of LME's stability. By substituting a primary alcohol with a more stable methyl ether group, we can anticipate a shift in the molecule's degradation profile, particularly under oxidative stress. This guide provides researchers with a logical framework and detailed protocols to investigate such novel compounds, adhering to the principles of forced degradation outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3]

Part 1: The Rationale for a Forced Degradation Study

A forced degradation or stress testing study is the foundation of a stability-indicating program. Its purpose is multifaceted:

-

To Elucidate Degradation Pathways: By intentionally degrading the drug substance, we can identify the likely products that may form under long-term storage conditions.

-

To Determine Intrinsic Stability: It reveals the molecule's vulnerabilities to specific stressors like acid, base, oxidation, light, and heat.

-

To Validate Analytical Methods: The study is essential for developing and validating a stability-indicating analytical method—one that can accurately separate and quantify the intact active pharmaceutical ingredient (API) from its degradation products.[2]

The following workflow outlines the logical progression of a forced degradation study, from initial planning to structural elucidation of unknown degradants.

Caption: Figure 1. A comprehensive workflow for conducting a forced degradation study on a novel compound like LME.

Part 2: A Detailed Protocol for the Forced Degradation of LME

This protocol is a self-validating system designed for scientific rigor. Each condition is chosen to probe a specific chemical vulnerability, and the analytical methodology ensures that the results are interpretable and trustworthy.

Materials and Reagents

-

Losartan-5-Methyl Ether (LME) reference standard (>99% purity)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (Deionized, 18 MΩ·cm)

-

Hydrochloric Acid (HCl), 1.0 M solution

-

Sodium Hydroxide (NaOH), 1.0 M solution

-

Hydrogen Peroxide (H₂O₂), 30% w/v solution

-

Trifluoroacetic Acid (TFA)

Preparation of Stock and Stress Solutions

-

LME Stock Solution: Accurately weigh and dissolve LME in methanol to prepare a stock solution of 1.0 mg/mL.

-

Stress Sample Preparation: For each condition below, transfer 5.0 mL of the LME stock solution into a separate 25 mL volumetric flask.

Stress Conditions (as per ICH Q1A(R2) Recommendations[1][2][4])

-

Acid Hydrolysis: Add 5.0 mL of 1.0 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Add 5.0 mL of 1.0 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Add 5.0 mL of 10% H₂O₂ (diluted from 30% stock). Keep at room temperature for 24 hours.

-

Causality: Hydrogen peroxide mimics oxidative stress from peroxide impurities or auto-oxidation. While the primary alcohol of Losartan is a known site of oxidation, this pathway is blocked in LME.[6][8][9] Therefore, this test will probe for oxidation at other sites, such as the imidazole nitrogen or the biphenyl system.

-

-

Thermal Degradation: Keep the flask containing only the LME stock solution in a calibrated oven at 80°C for 48 hours.

-

Causality: Assesses the intrinsic thermal stability of the molecule in the solid state (after evaporation of the solvent) or in solution.

-

-

Photolytic Degradation: Expose the flask containing the LME stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil.

-

Causality: Investigates degradation from light exposure, which can induce complex radical-based reactions or photosensitized oxidation, often leading to ring cleavage.[10]

-

Sample Analysis and Data Interpretation

-

Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of NaOH and HCl, respectively.

-

Dilution: Dilute all samples (including controls) with mobile phase to a final theoretical concentration of approximately 20 µg/mL.

-

HPLC-PDA Analysis: Analyze the samples using a validated stability-indicating HPLC method.

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A time-programmed linear gradient (e.g., T/%B: 0/30, 25/65, 30/90, 36/30)

-

Flow Rate: 1.0 mL/min

-

Detection: Photodiode Array (PDA) detector at 220 nm.

-

-

Data Evaluation: Calculate the percentage degradation of LME. Use the PDA to check for peak purity of the parent peak. Perform a mass balance calculation to ensure all major degradants are accounted for.

Part 3: Predicted Degradation Pathways of LME

The primary structural difference between Losartan and LME is the C5-substituent. The methyl ether linkage in LME is significantly more resistant to chemical oxidation than Losartan's primary alcohol. This fundamental difference dictates the predicted degradation pathways.

Oxidative Degradation Pathway

While Losartan readily oxidizes at its C5-hydroxymethyl group to form an aldehyde and then a carboxylic acid (EXP-3174)[6][9], this pathway is blocked for LME. Therefore, oxidative stress is predicted to attack other nucleophilic centers in the molecule. Recent studies on Losartan have identified the formation of regio-isomeric N-hydroxylosartans under oxidative conditions.[8] We propose a similar pathway for LME.

Caption: Figure 2. Predicted oxidative attack on the imidazole nitrogen of LME, forming an N-hydroxy metabolite.

The imidazole ring nitrogens are susceptible to oxidation, leading to the formation of stable N-oxides or N-hydroxy derivatives. This would represent a major shift in the degradation profile compared to the parent drug, Losartan.

Acid-Catalyzed Degradation Pathway

Losartan is known to be relatively stable under mild acidic and basic conditions.[6][7] However, under forced acidic conditions, dimerization can occur.[4][5][11] We predict LME would behave similarly. The proposed mechanism involves the protonation of the C5-methoxy group, followed by elimination to form a reactive carbocation intermediate. This intermediate can then be attacked by a second molecule of LME, leading to the formation of a dimer.

Caption: Figure 3. Proposed acid-catalyzed dimerization pathway for LME, analogous to that observed for Losartan.

Photolytic Degradation Pathway

Photodegradation of Losartan is complex and can result in the destruction of the imidazole ring via reactions involving singlet oxygen.[10] Since the C5-methyl ether group is not a chromophore, it is not expected to fundamentally alter the molecule's absorption of UV/visible light. Therefore, the photolytic degradation pathway of LME is predicted to be similar to that of Losartan, involving cleavage and rearrangement of the imidazole moiety.

Summary of Predicted Stability

The following table summarizes the predicted degradation behavior of LME compared to the known behavior of Losartan.

| Stress Condition | Losartan (Known Behavior) | Losartan-5-Methyl Ether (LME) (Predicted Behavior) | Key Predicted Degradants of LME |

| Acid Hydrolysis | Minor degradation; dimerization under harsh conditions.[4][12] | Predicted to be largely stable; potential for dimerization under harsh conditions. | LME Dimer |

| Base Hydrolysis | Stable.[6][7] | Predicted to be stable. | None significant |

| Oxidation (H₂O₂) | Significant degradation.[6][8] Oxidation of C5-alcohol to aldehyde and carboxylic acid.[9] | Predicted to be susceptible, but via a different pathway. | N-Hydroxy-LME, Biphenyl-hydroxylated LME |

| Thermal | Stable.[8] | Predicted to be stable. | None significant |

| Photolysis | Susceptible; degradation involves cleavage of the imidazole ring.[10] | Predicted to be susceptible via a similar pathway. | Imidazole ring-cleaved products |

Part 4: Structural Elucidation and Conclusion

The definitive identification of the degradants formed during this proposed study would rely on advanced analytical techniques.

-

LC-MS/MS: Would be used to determine the molecular weight of the degradation products and obtain fragmentation patterns, providing initial structural hypotheses. For example, a mass shift of +16 Da from the parent LME in the oxidative sample would strongly suggest the addition of an oxygen atom (e.g., N-hydroxylation).[6]

-

High-Resolution Mass Spectrometry (HRMS): Would provide accurate mass measurements to confirm the elemental composition of novel impurities.

-

Preparative HPLC & NMR: If a degradant is formed at a significant level (>0.5%), preparative HPLC can be used for its isolation. Subsequent 1D and 2D NMR (COSY, HSQC, HMBC) analysis would provide unequivocal structural confirmation, as has been demonstrated for complex Losartan degradants.[4][8]

References

-

Patel, D., et al. (2022). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium API using advanced analytical techniques. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Hertzog, D. L., et al. (2002). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Losartan Potassium, Hydrochlorothiazide, and Their Degradation Products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

Slideshare (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available at: [Link]

-

ECA Academy (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). gmp-compliance.org. Available at: [Link]

-

Janković, B., et al. (2018). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar. Available at: [Link]

-

Janković, B., et al. (2018). (PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. ResearchGate. Available at: [Link]

-

Srinivasu, T., et al. (2017). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Reddy, G. S., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry. Available at: [Link]

-

Pandey, A., et al. (2016). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

European Medicines Agency (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

-

Abdullah, E. A., et al. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in Their Dosage Forms. Walsh Medical Media. Available at: [Link]

-

ICH (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

Pires, C. S., et al. (2007). Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug. Latin American Journal of Pharmacy. Available at: [Link]

-

Lokamaheshwari, D. P., et al. (n.d.). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. TSI Journals. Available at: [Link]

-

Durga, G. N., et al. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Simultaneous Estimation of Amlodipine Besylate and Losartan Potassium in Tablet Dosage Forms. Neuroquantology. Available at: [Link]

-

Zhao, Y., et al. (2018). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. Available at: [Link]

-

Trask, A. V., et al. (2005). Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Stanovnik, B., et al. (2008). Identification and Synthesis of Impurities of Selected Sartans as an Integral Part of the API Development. ResearchGate. Available at: [Link]

-

Pandey, A., et al. (2016). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. ResearchGate. Available at: [Link]

-

Bäcker, L., et al. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high-resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Pandey, A., et al. (2016). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. PubMed. Available at: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ovid.com [ovid.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Pharmacological Relevance of Losartan Methyl Ether: From Molecular Structure to Regulatory Imperative

Abstract

Losartan Methyl Ether (LME) is a chemical entity structurally related to the widely prescribed antihypertensive drug, Losartan. While Losartan exerts its therapeutic effect through the potent Angiotensin II Type 1 (AT1) receptor blockade by itself and its active metabolite, EXP3174, the pharmacological relevance of LME is not as a therapeutic agent but as a critical process-related impurity. This guide delineates the core pharmacology of Losartan and its active metabolite to establish a functional benchmark. It then explores the chemical identity and synthetic origins of LME, predicting its pharmacological profile based on established structure-activity relationships. The central thesis of this document is that the true pharmacological relevance of LME lies in the domain of pharmaceutical quality control and toxicology. Its presence in a Losartan drug substance is an indicator of the manufacturing process control and necessitates rigorous assessment to ensure patient safety. We provide standardized, detailed methodologies for the comprehensive pharmacological characterization of such impurities, equipping researchers with the necessary protocols to evaluate their potential biological impact.

Part 1: The Pharmacological Benchmark: Losartan and its Active Metabolite, EXP3174

To understand the relevance of any derivative or impurity, one must first master the parent compound. Losartan is the first-in-class orally active, nonpeptide angiotensin II receptor antagonist.[1] Its primary therapeutic action is the blockade of the AT1 receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key peptide in the Renin-Angiotensin-Aldosterone System (RAAS).[2]

Mechanism of Action & The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and fluid homeostasis.[3] Losartan competitively inhibits the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[1][4] However, the clinical efficacy of Losartan is significantly augmented by its active metabolite.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Losartan.

Pharmacokinetics and Metabolic Activation

Following oral administration, Losartan undergoes significant first-pass metabolism.[2][5] Approximately 14% of an oral dose is converted by cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) to its active carboxylic acid metabolite, E-3174 or EXP3174.[1][4][5]

This metabolite is the key to Losartan's sustained clinical effect for two reasons:

-

Potency: EXP3174 is 10 to 40 times more potent than Losartan in blocking the AT1 receptor.[4][6]

-

Half-Life: EXP3174 has a much longer terminal half-life (6 to 9 hours) compared to Losartan (1.5 to 2.5 hours), contributing significantly to the drug's duration of action.[1][4]

Losartan acts as a competitive antagonist, while EXP3174 is a noncompetitive, "insurmountable" antagonist of the AT1 receptor.[4]

Part 2: Losartan Methyl Ether: Chemical Identity and Synthetic Origin

Losartan Methyl Ether (LME) is a process-related impurity found in the manufacturing of Losartan Potassium.[7][8] Its chemical structure is highly similar to Losartan, with one critical modification.

-

Losartan: Features a hydroxymethyl group (-CH₂OH) at the 5-position of the imidazole ring.

-

EXP3174 (Active Metabolite): The hydroxymethyl group is oxidized to a carboxylic acid (-COOH).

-

Losartan Methyl Ether (Impurity): The hydrogen of the hydroxymethyl group's alcohol is replaced by a methyl group, forming a methyl ether (-CH₂OCH₃).[9]

Caption: Chemical relationship between Losartan, its active metabolite, and the LME impurity.

Synthetic Origin

LME is not a metabolite. It is typically formed during the synthesis of Losartan. One documented pathway involves the deprotection of a tritylated Losartan precursor using potassium hydroxide in methanol.[7] In this step, a byproduct, triphenyl methyl ether, can form and subsequently react with the hydroxymethyl group of the imidazole ring to yield LME.[7] Its presence above specified thresholds (e.g., >0.05%) indicates a potential deviation or inefficiency in the manufacturing process that requires control and mitigation.[7]

Part 3: Predicted Pharmacological Profile of Losartan Methyl Ether

Direct and extensive pharmacological data for LME is not available in peer-reviewed literature, primarily because it is an impurity, not a drug candidate. However, based on well-established structure-activity relationships (SAR) for angiotensin II receptor blockers, we can construct a highly probable pharmacological profile.

-

Blocked Metabolic Activation: The primary route to Losartan's high potency is the oxidation of the -CH₂OH group to -COOH to form EXP3174. The methylation of this hydroxyl group to form a stable ether linkage (-CH₂OCH₃) in LME completely blocks this metabolic activation pathway. LME cannot be converted to EXP3174 in the body.

-

Reduced Receptor Binding Affinity: The hydroxymethyl group of Losartan is understood to be a key interaction point within the AT1 receptor binding pocket, likely forming a hydrogen bond with the amino acid residue Ser-109.[10] Masking this hydroxyl group with a methyl group would prevent this hydrogen bonding, which is expected to significantly reduce the molecule's binding affinity for the AT1 receptor. Studies on other Losartan derivatives where the hydroxyl group was substituted have shown a dramatic decrease in AT1 receptor binding.[3]

Data Summary and Prediction

| Parameter | Losartan | EXP3174 (Active Metabolite) | Losartan Methyl Ether (Predicted) |

| Role | Prodrug / Active Drug | Primary Active Metabolite | Process Impurity |

| AT1 Receptor Potency | Moderate (Ki ≈ 1.5-25 nM)[3] | High (10-40x > Losartan)[4][6] | Very Low / Negligible |

| Metabolic Fate | ~14% conversion to EXP3174[1][5] | Major active principle | Not converted to active form |

| Pharmacological Relevance | Therapeutic Agent | Primary Therapeutic Contributor | Quality Control / Safety Concern |

Part 4: The True Relevance: An Impurity of Toxicological and Quality Concern

The pharmacological relevance of Losartan Methyl Ether is rooted in its status as an impurity.[8] Regulatory bodies like the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs). The presence of LME necessitates a thorough risk assessment. Even if it has negligible activity at the AT1 receptor, its potential for off-target effects, idiosyncratic toxicity, or impact on the stability and degradation profile of the final drug product must be evaluated. Therefore, the primary scientific activities surrounding LME are not for therapeutic development, but for analytical detection, toxicological qualification, and control in the final drug product.

Part 5: Standardized Methodologies for Pharmacological Characterization

To definitively assess the pharmacological activity of a compound like LME, a tiered experimental approach is required. The following protocols represent the gold standard for characterizing any novel angiotensin II receptor ligand.

Experimental Workflow: In Vitro Screening

Caption: Standard experimental workflow for in vitro pharmacological characterization.

Protocol 1: AT1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Losartan Methyl Ether for the human AT1 receptor.

Materials:

-

Test Compound: Losartan Methyl Ether (LME)

-

Positive Controls: Losartan Potassium, EXP3174

-

Radioligand: [³H]-Losartan or [¹²⁵I]-(Sar¹,Ile⁸)-Angiotensin II

-

Membrane Preparation: Commercially available membranes from CHO or HEK293 cells stably expressing the human AT1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters, scintillation fluid, scintillation counter.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of LME, Losartan, and EXP3174 in 100% DMSO. Perform serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 pM to 100 µM.

-

Assay Setup (per well):

-

Add 50 µL of Assay Buffer for Total Binding wells or 50 µL of a high concentration of unlabeled Losartan (e.g., 10 µM) for Non-Specific Binding (NSB) wells.

-

Add 50 µL of the appropriate compound dilution for competition wells.

-

Add 50 µL of radioligand diluted in Assay Buffer to a final concentration equal to its Kd (determined via prior saturation binding experiments).

-

Add 100 µL of the AT1 receptor membrane preparation (typically 5-10 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the competitor compound.

-

Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vivo Blood Pressure Assessment in Spontaneously Hypertensive Rats (SHR)

Objective: To determine if LME has any effect on mean arterial pressure in a validated animal model of hypertension.

Materials:

-

Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

-

Test Compound: LME formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Positive Control: Losartan Potassium in the same vehicle.

-

Vehicle Control.

-

Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system.

Methodology:

-

Acclimatization: Acclimate animals to the housing facility and handling for at least one week. If using telemetry, allow a one-week recovery period after surgical implantation of the transmitter.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for at least 24-48 hours before dosing.

-

Dosing: Randomize animals into three groups (n=6-8 per group): Vehicle, Losartan (e.g., 10 mg/kg), and LME (e.g., 10, 30, 100 mg/kg). Administer the compounds via oral gavage.

-

Monitoring: Continuously monitor MAP and heart rate for at least 24 hours post-dosing.

-

Data Analysis:

-

Calculate the change in MAP from the pre-dose baseline for each animal at various time points.

-

Average the data for each group and plot the change in MAP versus time.

-

Use a repeated-measures ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the LME and Losartan groups to the vehicle control group.

-

The expected outcome is that Losartan will produce a significant, sustained decrease in MAP, while LME will show no significant effect compared to the vehicle.

-

Conclusion

The pharmacological relevance of Losartan Methyl Ether is a nuanced topic. It is not a therapeutic agent nor a biologically active metabolite. Instead, it serves as a crucial chemical marker for the quality and consistency of the Losartan manufacturing process. Its structural characteristics—specifically the methylation of the critical hydroxymethyl group—preclude its conversion to the highly potent metabolite EXP3174 and are predicted to drastically reduce its affinity for the AT1 receptor. Therefore, the scientific and regulatory focus on Losartan Methyl Ether should be directed towards its analytical detection, toxicological evaluation as an impurity, and its control within strict limits to ensure the safety and efficacy of the final Losartan drug product.

References

-

ClinPGx. (n.d.). Losartan Pathway, Pharmacokinetics. PharmGKB. Available from: [Link]

-

Sica, D. A., et al. (1997). Clinical pharmacokinetics of losartan. Clinical Pharmacokinetics, 32(5), 337-349. Available from: [Link]

-

ResearchGate. (n.d.). Clinical Pharmacokinetics of Losartan. Available from: [Link]

-

Lo, M. W., et al. (1995). Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans. Clinical Pharmacology & Therapeutics, 58(6), 641-649. Available from: [Link]

-

Lin, Y. T., et al. (2021). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. Molecules, 26(16), 4995. Available from: [Link]

-

Pharmaffiliates. (n.d.). Losartan-impurities. Available from: [Link]

-

Bhuiyan, M. A., et al. (2013). Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. Bangladesh Pharmaceutical Journal, 16(1), 11-14. Available from: [Link]

-

ResearchGate. (n.d.). Binding sites of valsartan, candesartan and losartan with angiotensin II receptor 1 subtype by molecular modeling. Available from: [Link]

-

Reddy, G. R., et al. (2011). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 23(9), 3791-3794. Available from: [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Losartan Methyl Ether. Available from: [Link]

-

LGC Standards. (2017). Pharmaceutical APIs, impurities, excipients and primary reference standards. Available from: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Losartan Potassium: Therapeutic Insights and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. alentris.org [alentris.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability Profile of Losartan Methyl Ether

This guide provides a comprehensive technical overview of the solubility and stability of Losartan Methyl Ether (also known as O-Methyl Losartan), a key impurity and derivative of the widely used antihypertensive drug, Losartan Potassium. This document is intended for researchers, scientists, and drug development professionals, offering insights grounded in scientific principles and field-proven methodologies.

Introduction: The Significance of Losartan Methyl Ether

Losartan, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension. Losartan Methyl Ether emerges as a significant compound in this context, primarily recognized as a process-related impurity and a potential metabolite. Its chemical structure is closely related to the parent drug, with the defining feature being the methylation of the hydroxymethyl group on the imidazole ring. Understanding the physicochemical properties of this ether derivative is paramount for robust analytical method development, impurity profiling, and ensuring the quality and safety of Losartan-based pharmaceuticals. This guide delves into the critical aspects of its solubility and stability, drawing from direct evidence where available and leveraging the extensive knowledge base of its parent compound, Losartan Potassium, to provide a predictive assessment.

Section 1: Chemical Identity and Structure

A foundational understanding of the molecular structure is crucial for interpreting its solubility and stability characteristics.

Chemical Name: 5-(4'-((2-butyl-4-chloro-5-(methoxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole[1][2]

Synonyms: O-Methyl Losartan, Losartan Impurity E[2][3]

Molecular Formula: C23H25ClN6O[1]

Molecular Weight: 436.9 g/mol [1]

The key structural difference from Losartan is the presence of a methyl ether group (-OCH3) in place of the primary alcohol (-CH2OH). This modification significantly impacts the molecule's polarity, hydrogen bonding capability, and ultimately, its solubility and susceptibility to certain degradation pathways.

Caption: Chemical structure of Losartan Methyl Ether.

Section 2: Solubility Profile